![molecular formula C26H20BrFO2 B3033229 (2-{4-[2-(4-Bromobenzoyl)cyclopropyl]phenyl}cyclopropyl)(4-fluorophenyl)methanone CAS No. 1005270-52-9](/img/structure/B3033229.png)
(2-{4-[2-(4-Bromobenzoyl)cyclopropyl]phenyl}cyclopropyl)(4-fluorophenyl)methanone
Overview
Description
(2-{4-[2-(4-Bromobenzoyl)cyclopropyl]phenyl}cyclopropyl)(4-fluorophenyl)methanone is a heterocyclic compound with an indole scaffold . The indole nucleus, also known as benzopyrrole, contains a benzenoid ring and exhibits aromatic properties due to its 10 π-electrons. Physically, it appears as a crystalline, colorless substance with a specific odor. The addition of the indole nucleus to medicinal compounds has led to the development of various pharmacologically active derivatives .
Scientific Research Applications
Synthetic Methodologies
A study by Qiu et al. (2009) outlines a practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound that shares some structural similarities with the chemical of interest. This synthesis could be relevant for creating derivatives or analogs of "(2-{4-[2-(4-Bromobenzoyl)cyclopropyl]phenyl}cyclopropyl)(4-fluorophenyl)methanone" for various applications, including pharmaceuticals and materials science Qiu et al., 2009.
Environmental Impacts
Research by Haman et al. (2015) discusses the occurrence, fate, and behavior of parabens in aquatic environments. While not directly related, the methodologies and findings could provide a framework for studying the environmental impact and degradation pathways of complex organic compounds, including "(2-{4-[2-(4-Bromobenzoyl)cyclopropyl]phenyl}cyclopropyl)(4-fluorophenyl)methanone" Haman et al., 2015.
Advanced Materials and Sensors
Roy (2021) reviews the development of fluorescent chemosensors based on 4-methyl-2,6-diformylphenol (DFP), highlighting the utility of organic compounds in creating sensitive and selective sensors for various analytes. This research area might benefit from exploring the properties of "(2-{4-[2-(4-Bromobenzoyl)cyclopropyl]phenyl}cyclopropyl)(4-fluorophenyl)methanone" in the design of novel chemosensors Roy, 2021.
properties
IUPAC Name |
[2-[4-[2-(4-bromobenzoyl)cyclopropyl]phenyl]cyclopropyl]-(4-fluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrFO2/c27-19-9-5-17(6-10-19)25(29)23-13-21(23)15-1-3-16(4-2-15)22-14-24(22)26(30)18-7-11-20(28)12-8-18/h1-12,21-24H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPSWZARSINVRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)C4CC4C(=O)C5=CC=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-{4-[2-(4-Bromobenzoyl)cyclopropyl]phenyl}cyclopropyl)(4-fluorophenyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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